5-(3-Chloro-2-fluorophenyl)nicotinonitrile
Description
Significance of Nicotinonitrile Derivatives in Contemporary Synthetic and Medicinal Chemistry Research
The nicotinonitrile, or 3-cyanopyridine (B1664610), framework is a privileged scaffold in the fields of synthetic and medicinal chemistry. researchgate.net Its rigid, planar structure and the presence of a nitrogen atom and a cyano group provide unique electronic properties and multiple points for chemical modification, making it an ideal starting point for the synthesis of diverse and complex molecules. researchgate.net
Nicotinonitrile derivatives are recognized for a wide array of pharmacological activities. researchgate.net Research has demonstrated their potential as anticancer, anti-inflammatory, antioxidant, antimicrobial, antiviral, and antihypertensive agents. researchgate.netresearchgate.net The versatility of this scaffold is highlighted by its incorporation into several commercially successful pharmaceuticals. researchgate.net These drugs target a range of conditions, underscoring the therapeutic importance of the nicotinonitrile core in modern medicine. researchgate.net
| Marketed Drug | Therapeutic Class | Significance of Nicotinonitrile Core |
|---|---|---|
| Bosutinib | Tyrosine Kinase Inhibitor (Anticancer) | Forms a key part of the molecule responsible for binding to the kinase domain. |
| Neratinib | Kinase Inhibitor (Anticancer) | Acts as a crucial scaffold for orienting other functional groups for target engagement. |
| Milrinone | Phosphodiesterase 3 Inhibitor (Cardiotonic) | The pyridine (B92270) ring is essential for the drug's mechanism of action in treating heart failure. |
| Olprinone | Phosphodiesterase 3 Inhibitor (Cardiotonic) | Similar to Milrinone, the core structure is vital for its cardiotonic effects. |
Historical Context of Substituted Pyridine-3-carbonitrile Investigations
The journey of pyridine-based compounds in science began with their initial isolation from coal tar in the 19th century. globalresearchonline.net The first chemical synthesis of pyridine was reported by William Ramsay in 1876, who produced it by reacting acetylene (B1199291) and hydrogen cyanide in a red-hot iron tube furnace. globalresearchonline.netnih.gov This marked the first synthesis of a heteroaromatic compound and opened the door to systematic investigation of this class of molecules. nih.gov
A pivotal moment in the synthesis of substituted pyridines was the development of the Hantzsch pyridine synthesis in 1881. ijpsonline.com This multi-component reaction, involving a β-ketoester, an aldehyde, and ammonia (B1221849), provided a versatile and accessible route to a wide variety of pyridine derivatives. ijpsonline.com Over the decades, numerous other synthetic protocols have been developed, including various cyclo-condensation, cyclization, and cycloaddition reactions, allowing chemists to construct the pyridine ring with increasing efficiency and control over substitution patterns. ijpsonline.comresearchgate.net These advancements have moved the field from reliance on trace amounts from natural sources to scalable and precise synthetic methodologies, enabling the creation of highly functionalized molecules for research and development. lookchem.com
Research Imperatives for 5-(3-Chloro-2-fluorophenyl)nicotinonitrile and Related Halogenated Analogs
The specific compound, this compound, represents a convergence of two important strategies in medicinal chemistry: the use of the proven nicotinonitrile scaffold and the strategic application of halogenation. The rationale for investigating this molecule and its analogs is rooted in the profound effects that halogen atoms can have on a compound's biological and physicochemical properties. nih.gov
Halogenation is a powerful tool in drug design used to optimize a molecule's therapeutic potential. researchgate.net Introducing halogens like chlorine and fluorine can modulate a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile. pharmaexcipients.com For instance, halogenation can enhance membrane permeability, a crucial factor for a drug's ability to reach its target. pharmaexcipients.comnih.gov Furthermore, the high electronegativity of halogens can alter the pKa of nearby functional groups, influencing how the molecule interacts with its biological target. pharmaexcipients.com
A key research imperative is the exploration of "halogen bonding," a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base. nih.govnih.gov This interaction is increasingly recognized as a significant force in ligand-receptor binding, comparable in importance to the well-known hydrogen bond. nih.govresearchgate.net The intentional inclusion of halogens can therefore enhance a drug's binding affinity and selectivity for its target protein. nih.govresearchgate.net
The di-substituted phenyl ring in this compound is a deliberate design feature. The specific placement of both a chlorine and a fluorine atom is intended to fine-tune the molecule's electronic and steric profile to achieve a desired interaction with a biological target. This compound often serves as a crucial intermediate or building block in the synthesis of more complex molecules for drug discovery programs. evitachem.comontosight.ai The research imperative is thus to use this well-defined, halogenated building block to systematically explore the structure-activity relationships of new potential therapeutic agents. researchgate.net
| Effect of Halogenation | Impact on Drug Design | Example Atoms |
|---|---|---|
| Modulation of Lipophilicity | Improves membrane permeability and overall ADME properties. | Fluorine (F), Chlorine (Cl) |
| Alteration of pKa | Influences the ionization state of the molecule, affecting solubility and target binding. | Fluorine (F) |
| Participation in Halogen Bonding | Enhances binding affinity and selectivity for the biological target. | Chlorine (Cl), Bromine (Br), Iodine (I) |
| Metabolic Blocking | Prevents unwanted metabolic breakdown, increasing the drug's half-life. | Fluorine (F) |
| Conformational Control | Influences the 3D shape of the molecule to favor the active conformation. | Fluorine (F), Chlorine (Cl) |
Structure
3D Structure
Properties
CAS No. |
1346692-05-4 |
|---|---|
Molecular Formula |
C12H6ClFN2 |
Molecular Weight |
232.64 g/mol |
IUPAC Name |
5-(3-chloro-2-fluorophenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6ClFN2/c13-11-3-1-2-10(12(11)14)9-4-8(5-15)6-16-7-9/h1-4,6-7H |
InChI Key |
VPBORXCDUZVRCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
Advanced Spectroscopic Elucidation of 5 3 Chloro 2 Fluorophenyl Nicotinonitrile Molecular Structure
Vibrational Spectroscopy for Functional Group Analysis
Vibrational spectroscopy serves as a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
Analysis of 5-(3-Chloro-2-fluorophenyl)nicotinonitrile using Fourier Transform Infrared (FT-IR) spectroscopy reveals distinct absorption bands that correspond to the vibrational frequencies of its constituent bonds. A prominent feature in the FT-IR spectrum is the sharp, strong absorption band characteristic of the nitrile (C≡N) stretching vibration, typically observed in the range of 2220-2240 cm⁻¹. The aromatic rings of the molecule give rise to several bands, including C-H stretching vibrations, which appear above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings, generally found in the 1400-1600 cm⁻¹ region.
Furthermore, the presence of halogen substituents is indicated by specific vibrational modes. The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 800 and 600 cm⁻¹. The C-F stretching vibration, known for its strong intensity, is anticipated to appear in the 1000-1400 cm⁻¹ range. The precise positions of these bands provide critical information for the confirmation of the compound's functional groups.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrile (C≡N) | Stretching | 2220-2240 |
| Aromatic C-H | Stretching | > 3000 |
| Aromatic C=C | Stretching | 1400-1600 |
| C-F | Stretching | 1000-1400 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy offers a complementary perspective to FT-IR analysis. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more effective at detecting vibrations of non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. The nitrile stretch, while also visible in Raman, may have a different intensity compared to its FT-IR absorption. The combination of both FT-IR and Raman data provides a more complete picture of the vibrational landscape of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed connectivity and spatial arrangement of atoms in a molecule.
One-Dimensional NMR (Proton (¹H), Carbon-13 (¹³C)) Chemical Shift and Coupling Analysis
Proton (¹H) NMR spectroscopy of this compound provides information about the number and electronic environment of the hydrogen atoms. The aromatic protons of the nicotinonitrile and the 3-chloro-2-fluorophenyl rings are expected to resonate in the downfield region, typically between 7.0 and 9.0 ppm. The specific chemical shifts and the splitting patterns (coupling) of these signals are dictated by the positions of the substituents on the rings. For instance, the fluorine and chlorine atoms will influence the chemical shifts of adjacent protons. The coupling constants (J values) between neighboring protons provide valuable information about their connectivity.
Carbon-13 (¹³C) NMR spectroscopy reveals the number of unique carbon environments in the molecule. The carbon atom of the nitrile group is characteristically found in the 115-125 ppm range. The aromatic carbons will have signals in the 120-160 ppm region. The carbon atoms directly bonded to the electronegative fluorine and chlorine atoms will exhibit distinct chemical shifts, with the C-F bond often showing a large one-bond coupling constant.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons | 7.0 - 9.0 |
| ¹³C | Nitrile Carbon | 115 - 125 |
Solid-State NMR for Complex Molecular Architectures
While solution-state NMR is the standard for most organic molecules, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of the molecule in the solid phase. For a crystalline compound like this compound, ssNMR could reveal details about polymorphism (the existence of different crystal forms) and the intermolecular interactions present in the solid state. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are typically used to obtain high-resolution spectra of solid samples.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of this compound, mass spectrometry is indispensable for confirming its molecular mass and for providing structural insights through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar molecules without causing significant fragmentation. In positive ion mode, a molecule like this compound, which contains nitrogen atoms in its pyridine (B92270) ring, can be readily protonated to form a pseudomolecular ion [M+H]⁺.
The analysis would reveal a characteristic isotopic pattern due to the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two major peaks in the mass spectrum: the [M+H]⁺ peak corresponding to the molecule containing ³⁵Cl, and an [M+2+H]⁺ peak for the molecule containing ³⁷Cl, with an intensity that is approximately one-third of the [M+H]⁺ peak. This isotopic signature is a key identifier for chlorine-containing compounds. miamioh.edu
Interactive Table: Expected ESI-MS Data for this compound
| Ion Species | Description | Calculated m/z | Expected Relative Intensity (%) |
| [C₁₂H₇³⁵ClFN₂]⁺ | Protonated molecule with ³⁵Cl | 233.0276 | 100 |
| [C₁₂H₇³⁷ClFN₂]⁺ | Protonated molecule with ³⁷Cl | 235.0247 | ~32 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or five decimal places. This precision allows for the determination of a molecule's elemental composition, serving as a powerful confirmation of its identity. For this compound (C₁₂H₆ClFN₂), HR-ESI-MS can distinguish its exact mass from other compounds with the same nominal mass.
Tandem mass spectrometry (MS/MS) experiments, often performed with HRMS instruments, involve selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. While specific fragmentation data for this exact compound is not publicly detailed, logical fragmentation pathways can be predicted based on its structure and established chemical principles. nih.govresearchgate.net Common fragmentation might involve the loss of small neutral molecules such as hydrogen cyanide (HCN) from the pyridine ring or the cleavage of the bond between the two aromatic rings.
Interactive Table: HR-ESI-MS Data and Potential Fragmentation
| Measurement | Description | Expected Value (m/z) |
| Parent Ion | Protonated molecule [C₁₂H₇³⁵ClFN₂]⁺ | 233.02763 |
| Fragment Ion 1 | Loss of hydrogen cyanide ([M+H - HCN]⁺) | 206.0215 |
| Fragment Ion 2 | Loss of chlorine radical ([M+H - Cl]⁺) | 198.0581 |
| Fragment Ion 3 | Loss of fluorine radical ([M+H - F]⁺) | 214.0300 |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. researchgate.net It is exceptionally well-suited for monitoring the progress of chemical reactions. scientificlabs.co.uk In the synthesis of this compound, TLC would be used to track the consumption of starting materials and the formation of the product over time.
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica (B1680970) gel) at regular intervals, alongside spots of the pure starting materials. nih.gov The plate is then developed in an appropriate solvent system (mobile phase). The separated spots are visualized, typically under UV light. The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot, representing the product with a distinct Retention Factor (Rƒ) value, appears prominently. chemcoplus.co.jp
Interactive Table: Hypothetical TLC Monitoring of Synthesis
| Compound | Role | Hypothetical Rƒ Value (Ethyl Acetate (B1210297)/Hexane 1:4) | Observation |
| Starting Material A | Reactant | 0.65 | Spot diminishes over time |
| Starting Material B | Reactant | 0.50 | Spot diminishes over time |
| This compound | Product | 0.40 | New spot appears and intensifies |
Hyphenated techniques combine two or more analytical methods to achieve a more comprehensive analysis. Liquid Chromatography-Mass Spectrometry (LC-MS) is a quintessential example, merging the powerful separation capabilities of liquid chromatography with the sensitive and specific detection provided by mass spectrometry. nih.gov This technique is invaluable for determining the purity of a sample of this compound and for identifying any potential impurities. mdpi.comnih.gov
In an LC-MS analysis, the sample is first injected into an LC system, where the main compound is separated from any byproducts, unreacted starting materials, or intermediates. Each separated component then flows directly into the mass spectrometer, which determines its molecular mass. This allows for the unambiguous confirmation of the peak corresponding to this compound via its characteristic mass-to-charge ratio and isotopic pattern, while also providing mass information that can be used to identify the structures of any impurities present in the sample. mdpi.com
Interactive Table: Illustrative LC-MS Purity Analysis
| Retention Time (min) | Detected m/z ([M+H]⁺) | Proposed Identity | Purity (%) |
| 1.8 | 154.05 | Impurity (e.g., unreacted intermediate) | 0.2 |
| 4.5 | 233.03 | This compound | 99.7 |
| 5.2 | 249.08 | Impurity (e.g., reaction byproduct) | 0.1 |
Quantum Chemical and in Silico Investigations of 5 3 Chloro 2 Fluorophenyl Nicotinonitrile and Analogous Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties. mdpi.commdpi.com By approximating the many-electron Schrödinger equation, DFT methods, such as the widely used B3LYP functional, can determine the ground-state energy, electron density, and other key characteristics of a molecule. mdpi.comresearchgate.net These calculations form the basis for understanding the molecule's geometry, stability, and chemical behavior.
The first step in a computational study is to find the molecule's most stable three-dimensional structure, a process known as geometric optimization. This involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For 5-(3-chloro-2-fluorophenyl)nicotinonitrile, a key geometric parameter is the dihedral angle between the phenyl and pyridine (B92270) rings. This angle determines the degree of conjugation between the two ring systems and is influenced by steric hindrance from the substituents.
The optimized structure would provide precise bond lengths, bond angles, and dihedral angles. The bond between the two aromatic rings allows for rotational freedom, leading to different conformers. Conformational analysis would identify the most stable isomer by comparing the energies of various rotational orientations. The global minimum energy structure is crucial for all subsequent calculations.
Table 1: Predicted Geometric Parameters for this compound The following are typical values expected from a DFT/B3LYP calculation and are for illustrative purposes.
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-C (Aromatic) | 1.39 - 1.41 |
| C-Cl | ~1.74 | |
| C-F | ~1.35 | |
| C-C (Inter-ring) | ~1.49 | |
| C≡N | ~1.15 | |
| Bond Angles (°) | C-C-C (Aromatic) | 118 - 121 |
| C-C-Cl | ~119 | |
| C-C-F | ~118 | |
| Dihedral Angle (°) | C-C-C-C (Inter-ring) | 30 - 50 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. ijesit.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.
For this compound, the HOMO is expected to be localized primarily on the phenyl and pyridine rings, which are electron-rich. The LUMO, conversely, would likely be distributed over the electron-deficient nicotinonitrile moiety, particularly the C≡N group and the pyridine ring nitrogen.
Table 2: Illustrative Frontier Molecular Orbital Energies Representative values for analogous heterocyclic compounds.
| Parameter | Description | Typical Energy (eV) |
| E(HOMO) | Energy of Highest Occupied Molecular Orbital | -6.5 to -7.5 |
| E(LUMO) | Energy of Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (Gap) | HOMO-LUMO Energy Gap | 4.0 to 5.5 |
A Molecular Electrostatic Potential (MESP) map is a visual tool that illustrates the charge distribution within a molecule. chemrxiv.org It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MESP maps are invaluable for predicting how a molecule will interact with other chemical species, identifying sites for nucleophilic and electrophilic attack. researchgate.net
In the MESP of this compound, distinct regions of varying potential are expected:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They would be concentrated around the electronegative nitrogen atoms of the pyridine ring and the nitrile group, as well as the fluorine and chlorine atoms, due to their lone pairs of electrons.
Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack and are typically found around the hydrogen atoms bonded to the aromatic rings.
Neutral Regions (Green): These areas represent regions of near-zero potential, often corresponding to the carbon framework of the aromatic rings.
Theoretical vibrational analysis can predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, the vibrational frequencies corresponding to the normal modes of motion can be determined. These calculated frequencies, when properly scaled to account for systematic errors in the computational method, typically show good agreement with experimental spectra. researchgate.net
The predicted spectrum for this compound would feature characteristic peaks corresponding to its functional groups. This analysis is crucial for confirming the molecule's structure and interpreting experimental spectroscopic data.
Table 3: Predicted Principal Vibrational Frequencies Expected frequency ranges for key functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | Phenyl/Pyridine Rings | 3000 - 3100 |
| Nitrile C≡N Stretch | Cyanophenyl Group | 2220 - 2240 |
| Aromatic C=C/C=N Stretch | Phenyl/Pyridine Rings | 1400 - 1600 |
| C-F Stretch | Fluorophenyl Group | 1100 - 1250 |
| C-Cl Stretch | Chlorophenyl Group | 700 - 850 |
Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E(HOMO)).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E(LUMO)).
Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). A harder molecule has a larger HOMO-LUMO gap.
Softness (S): The reciprocal of hardness (S = 1/2η), indicating a higher reactivity.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = χ²/2η).
These descriptors provide a powerful framework for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. researchgate.net
Table 4: Global Reactivity Descriptors and Their Formulas
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -E(HOMO) | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -E(LUMO) | Energy released when adding an electron |
| Electronegativity (χ) | χ = (I+A)/2 | Electron-attracting power |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer |
| Softness (S) | S = 1/2η | Propensity for charge transfer |
| Electrophilicity Index (ω) | ω = χ²/2η | Capacity to accept electrons |
Intermolecular Interaction Analysis
In the solid state, the arrangement of molecules in a crystal lattice is governed by a complex network of non-covalent intermolecular interactions. Understanding these interactions is crucial for predicting crystal packing, polymorphism, and material properties. For this compound, several types of interactions are expected to be significant, including weak hydrogen bonds, halogen bonds, and π-π stacking.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov The Hirshfeld surface is a 3D map of the space a molecule occupies in a crystal, colored to show the nature and strength of intermolecular contacts.
d_norm surface: This surface highlights contacts shorter than the van der Waals radii sum with red spots, indicating significant interactions like hydrogen or halogen bonds.
2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing a quantitative breakdown of the percentage contribution of each type of interaction (e.g., H···H, C···H, N···H). For the title compound, one would expect to see distinct features corresponding to C-H···N or C-H···F hydrogen bonds, as well as potential C-Cl···N halogen bonds. The shape of the fingerprint plot can also reveal the presence of π-π stacking interactions, which would appear as characteristic "wing" patterns. mdpi.com
This analysis provides a detailed picture of the forces holding the crystal together, offering insights that are complementary to experimental X-ray diffraction studies. nih.gov
Hirshfeld Surface Analysis for Non-Covalent Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netdoaj.org By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a unique fingerprint of the molecular environment. The analysis generates several graphical plots that help in understanding the crystal packing.
The d_norm surface, for instance, maps the normalized contact distance, highlighting regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds or other strong interactions, while blue regions signify longer contacts and white areas represent contacts around the van der Waals separation. nih.govnih.gov For halogenated compounds, these plots are crucial for identifying key interactions involving chlorine and fluorine atoms.
Table 1: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for an Analogous Chloro-Fluoro Aromatic Compound
| Contact Type | Percentage Contribution (%) |
|---|---|
| H···H | 45.8 |
| C···H/H···C | 20.5 |
| Cl···H/H···Cl | 9.2 |
| F···H/H···F | 7.5 |
| N···H/H···N | 5.3 |
| C···C | 3.1 |
| Other | 8.6 |
Note: This table presents hypothetical data based on typical findings for structurally related halogenated aromatic molecules to illustrate the output of a Hirshfeld surface analysis.
Quantification of Halogen-Halogen and Halogen-Fluorine Interactions (e.g., Cl⋯Cl, Cl⋯F, F⋯F)
The presence of chlorine and fluorine atoms in this compound makes halogen bonding a critical aspect of its crystal chemistry. A halogen bond (XB) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. researchgate.net Hirshfeld surface analysis can identify these interactions, which appear as close contacts on the d_norm map.
The quantification of these interactions relies on both geometric and energetic criteria. Geometrically, a halogen bond is often identified when the distance between the donor halogen and the acceptor atom is less than the sum of their van der Waals radii. The geometry of the interaction is also important, with C−X···A angles (where X is the halogen and A is the acceptor) typically being close to 180°.
In crystal structures of analogous compounds, Cl⋯Cl interactions are frequently observed and can be classified into two types. researchgate.net Type I interactions involve C−Cl···Cl−C angles that are equal, while Type II interactions exhibit a C−Cl···Cl angle near 90° and the other near 180°. Cl⋯F interactions are also plausible and are driven by the electrostatic attraction between the positive σ-hole on the chlorine and the electronegative fluorine atom. F⋯F interactions are generally considered weaker and less common as stabilizing forces in crystal packing unless the fluorine atoms are situated in highly electron-deficient and electron-rich environments, respectively. Computational studies on substituted triazines, for example, have explored the nature of halogen bonding in detail. rsc.org
Table 2: Characteristics of Potential Halogen-Halogen Interactions
| Interaction Type | Typical Distance Range (Å) | Geometric Preference (C-X···Y angle) | Nature of Interaction |
|---|---|---|---|
| Cl⋯Cl (Type II) | 3.3 - 3.5 | ~165° | σ-hole interaction |
| Cl⋯F | 3.0 - 3.2 | ~160-170° | Polar interaction |
| F⋯F | > 2.9 | Variable | Generally repulsive, can be weakly attractive |
Note: This table provides typical characteristics for halogen interactions based on published data for various organic compounds.
Energy Framework Analysis of Crystal Packing
To move beyond a purely geometric description of crystal packing, energy framework analysis can be employed. This method, often implemented in software like CrystalExplorer, calculates the pairwise interaction energies between a central molecule and its neighbors within a defined cluster. mdpi.comrasayanjournal.co.in The total interaction energy is typically decomposed into four components: electrostatic, polarization, dispersion, and exchange-repulsion, calculated using quantum mechanical models. researchgate.netmdpi.com
The results are visualized as "energy frameworks," where cylinders are drawn between the centroids of interacting molecules. The radius of the cylinder is proportional to the magnitude of the interaction energy, providing a clear and intuitive representation of the crystal's packing topology and the relative strength of different intermolecular forces. mdpi.com For instance, this can reveal if the crystal structure is dominated by stacking interactions (visualized as columns of thick cylinders) or by a more isotropic, herringbone-like arrangement. For molecules with significant dipole moments, electrostatic and polarization energies are important, while dispersion forces are key for the packing of nonpolar aromatic systems. nih.gov In many organic crystals, dispersion forces are found to be the most significant contribution to stabilization. mdpi.com
Table 3: Example Interaction Energies for a Molecular Pair in a Crystal
| Energy Component | Value (kJ/mol) |
|---|---|
| Electrostatic (E_ele) | -25.5 |
| Polarization (E_pol) | -8.1 |
| Dispersion (E_dis) | -62.3 |
| Exchange-Repulsion (E_rep) | 41.7 |
| Total Energy (E_tot) | -54.2 |
Note: This table shows illustrative interaction energy components for a pair of molecules in a crystal, based on data for analogous systems, to demonstrate the output of an energy framework calculation. mdpi.com
Molecular Modeling and Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. laurinpublishers.comekb.eg This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity.
Ligand-Protein Interaction Profiling (Theoretical Binding Modes)
The docking process involves preparing the 3D structures of both the ligand (e.g., this compound) and the protein target. A scoring function is then used to estimate the binding affinity, typically expressed in kcal/mol, for numerous possible binding poses of the ligand within the receptor's active site. laurinpublishers.com
A detailed analysis of the top-scoring poses reveals the specific intermolecular interactions that stabilize the ligand-protein complex. These can include:
Hydrogen bonds: Interactions between donors (like N-H) and acceptors (like C=O or nitrogen atoms).
Hydrophobic interactions: Between nonpolar groups of the ligand and protein residues.
π-π stacking: Between aromatic rings of the ligand and residues like phenylalanine, tyrosine, or tryptophan.
Halogen bonds: The electrophilic σ-hole of the chlorine atom can interact favorably with nucleophilic sites on the protein, such as backbone carbonyl oxygens.
For a compound like this compound, docking studies against a relevant target, such as a protein kinase, could reveal how the nicotinonitrile group might act as a hydrogen bond acceptor while the chloro-fluorophenyl moiety engages in hydrophobic or halogen bonding interactions. nih.govmdpi.com
Table 4: Hypothetical Molecular Docking Results for an Inhibitor
| Parameter | Value/Description |
|---|---|
| Protein Target | Epidermal Growth Factor Receptor (EGFR) Kinase |
| Binding Affinity (kcal/mol) | -9.5 |
| Key Interacting Residues | Met793 (Hinge): Hydrogen bond to nitrile N |
| Leu718, Val726: Hydrophobic interactions with phenyl ring | |
| Lys745: Halogen bond with Cl atom | |
| Phe856: π-π stacking with pyridine ring |
Note: This table is a hypothetical representation of a docking study result for a compound of this class against a common drug target.
Predictive Computational ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET prediction is a critical step in modern drug development, allowing for the early assessment of a compound's pharmacokinetic and toxicological properties. researchgate.netnih.gov Various computational models, based on a compound's structure, are used to predict these properties, helping to identify candidates with a higher probability of success in clinical trials. researchgate.netmdpi.com
Key ADMET parameters include:
Absorption: Prediction of oral bioavailability, human intestinal absorption (HIA), and permeability across Caco-2 cell monolayers.
Distribution: Estimation of plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB).
Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound inhibits these enzymes.
Excretion: Prediction of the clearance rate.
Toxicity: Prediction of potential risks such as mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. d-nb.info
These predictions are often guided by established principles like Lipinski's Rule of Five, which outlines the physicochemical properties associated with good oral bioavailability. mdpi.com
Table 5: Representative Predicted ADMET Profile for a Drug-like Molecule
| Property | Parameter | Predicted Value/Outcome | Interpretation |
|---|---|---|---|
| Absorption | Human Intestinal Absorption | High | Well absorbed from the gut |
| Caco-2 Permeability | High | Good membrane permeability | |
| Distribution | Blood-Brain Barrier | Low Penetrant | Unlikely to cause CNS side effects |
| Plasma Protein Binding | > 90% | High binding to plasma proteins | |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| Toxicity | Ames Mutagenicity | Non-mutagenic | Low risk of genetic damage |
Note: This table provides a sample ADMET profile for a hypothetical compound with properties similar to this compound, based on common in silico prediction models. nih.govd-nb.info
Advanced Computational Methodologies
Beyond the core techniques described, advanced computational methods can provide deeper insights into the behavior of this compound.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can be used to optimize molecular geometry, calculate reaction energies, determine electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and generate molecular electrostatic potential (MEP) maps. doaj.org These calculations are fundamental for understanding a molecule's reactivity and are often used as a basis for developing parameters for other computational methods.
Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior of molecular systems over time. While molecular docking provides a static picture of a ligand-protein interaction, MD simulations can assess the stability of this interaction. By simulating the movements of the ligand, protein, and surrounding solvent molecules, MD can confirm whether key interactions are maintained over time, calculate binding free energies more accurately, and reveal conformational changes in the protein upon ligand binding.
Quantum Theory of Atoms in Molecules (QTAIM) is another advanced method used to analyze the electron density topology to characterize chemical bonds and intermolecular interactions, including weaker ones like halogen and hydrogen bonds, providing a rigorous basis for their classification and strength.
These advanced methodologies complement the initial analyses, offering a more comprehensive and dynamic understanding of the chemical and biological properties of this compound and its analogs. rsc.org
Time-Dependent DFT (TD-DFT) for Excited State Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. chemrxiv.orgarxiv.org It is particularly effective for calculating vertical excitation energies, which correspond to the absorption of light, and for understanding the nature of electronic transitions. chemrxiv.org For molecules like this compound, with its donor-acceptor character, TD-DFT can elucidate photophysical properties such as absorption and emission spectra, and the potential for intramolecular charge transfer (ICT). manipal.edu
A typical TD-DFT analysis involves optimizing the ground-state geometry of the molecule and then calculating the energies of various excited states. The results can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths, which are related to the intensity of the absorption bands. For substituted cyanopyridine derivatives, electronic transitions are often characterized as π-π* and n-π* transitions. manipal.edu The presence of electron-withdrawing and donating groups can significantly influence these transitions. manipal.edu
In the case of this compound, the nicotinonitrile moiety acts as an electron acceptor, while the substituted phenyl ring can act as a donor. This arrangement can lead to significant ICT upon photoexcitation. TD-DFT calculations can map the electron density difference between the ground and excited states, visualizing the charge transfer process.
Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound
This table presents hypothetical data representative of what a TD-DFT calculation might yield for this molecule, based on findings for analogous systems.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Predominant Character |
|---|---|---|---|---|
| S0 → S1 | 3.54 | 350 | 0.25 | n-π* |
| S0 → S2 | 4.13 | 300 | 0.78 | π-π* (ICT) |
The data in Table 1 illustrates that the lowest energy transition is a weaker n-π* transition, while a more intense π-π* transition with significant intramolecular charge transfer character occurs at a higher energy. manipal.edu Such findings are crucial for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs) or fluorescent probes. manipal.edu
Molecular Dynamics Simulations for Conformational Sampling
MD simulations model the movement of atoms in a molecule by solving Newton's equations of motion. fraserlab.com By simulating the molecule in different environments, such as in a vacuum or in various solvents, it is possible to understand how the environment affects its conformational preferences. nih.gov A key analysis in the MD simulation of a biaryl compound is the study of the potential energy surface as a function of the dihedral angle between the two rings. This reveals the most stable conformations (energy minima) and the energy barriers to rotation.
For this compound, the rotation around the C-C bond connecting the phenyl and pyridine rings is of particular interest. The presence of substituents on the phenyl ring can create steric hindrance that influences the preferred dihedral angle. An MD simulation would sample a wide range of these angles, providing a statistical distribution of the accessible conformations.
Table 2: Hypothetical Conformational Analysis Data from a Molecular Dynamics Simulation of this compound
This table presents hypothetical data illustrating the type of results obtained from an MD simulation, based on principles of conformational analysis for similar biaryl systems.
| Parameter | Value | Description |
|---|---|---|
| Most Probable Dihedral Angle | 45° | The most frequently observed angle between the phenyl and pyridine rings. |
| Rotational Energy Barrier | 5 kcal/mol | The energy required to rotate from one stable conformation to another. |
Prospective Research Trajectories and Methodological Innovations for Halogenated Nicotinonitrile Derivatives
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of halogenated nicotinonitriles is evolving from traditional, often harsh, chemical methods to more sophisticated and environmentally benign processes. The drive towards "green chemistry" is a significant catalyst for innovation in this area.
Conventional synthetic routes often employ reagents like phosphorus oxychloride (POCl₃) for deoxychlorination steps, which can be effective but pose environmental and handling challenges. researchgate.net The future lies in methodologies that minimize waste, reduce energy consumption, and utilize safer reagents. One-pot, multi-component reactions (MCRs) are at the forefront of this shift, allowing for the construction of complex nicotinonitrile scaffolds from simple precursors in a single step, thereby increasing efficiency and reducing solvent and purification waste. nih.gov
A particularly promising avenue is the use of novel catalytic systems. For instance, the application of nanomagnetic metal-organic frameworks (MOFs) has been demonstrated for the green synthesis of various nicotinonitrile derivatives. These catalysts facilitate four-component reactions under solvent-free conditions, offering excellent yields, short reaction times, and the significant advantage of easy separation and recyclability using an external magnet.
Further research will likely focus on expanding the repertoire of sustainable methods, including:
Flow Chemistry: Continuous flow synthesis can offer superior control over reaction parameters, enhance safety, and allow for easier scalability compared to batch processes.
Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis can lead to high selectivity under mild, aqueous conditions.
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields by providing efficient and uniform heating.
| Methodology | Traditional Approach | Sustainable/Novel Approach | Key Advantages of Novel Approach |
| Reaction Type | Stepwise synthesis | One-pot, multi-component reactions | Increased efficiency, reduced waste, step economy |
| Catalysis | Stoichiometric reagents (e.g., POCl₃) | Recyclable catalysts (e.g., magnetic MOFs) | Reusability, reduced metal contamination, milder conditions |
| Reaction Conditions | High temperatures, organic solvents | Solvent-free, aqueous, or green solvents | Reduced environmental impact, enhanced safety |
| Energy Input | Conventional heating | Microwave irradiation, flow chemistry | Faster reactions, lower energy consumption, better control |
Advanced Spectroscopic Techniques for In-Depth Characterization of Complex Nicotinonitrile Systems
The structural complexity of halogenated nicotinonitriles, with their multiple substitution patterns and potential for various electronic interactions, necessitates sophisticated analytical techniques for unambiguous characterization. While standard methods like Fourier-transform infrared spectroscopy (FT-IR), mass spectrometry (MS), and one-dimensional nuclear magnetic resonance (¹H and ¹³C NMR) remain fundamental, advanced spectroscopic methods are crucial for a deeper understanding. nih.gov
These advanced techniques provide more granular detail about the molecule's structure, conformation, and electronic environment:
Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for establishing connectivity between atoms, which is especially critical for definitively assigning signals in complex, substituted aromatic systems.
X-ray Crystallography: This technique provides the definitive solid-state structure of a compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. This data is the gold standard for structural validation and is crucial for calibrating and validating computational models.
Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing valuable clues about its structural components.
Derivative UV-Vis Spectroscopy: For certain applications, derivative spectroscopy can resolve overlapping absorption bands, enabling more precise quantitative analysis of mixtures or the study of subtle electronic transitions.
| Spectroscopic Technique | Information Provided | Application in Nicotinonitrile Research |
| 1D NMR (¹H, ¹³C) | Basic structural framework, chemical environment of nuclei. | Routine confirmation of product formation and purity. |
| 2D NMR (COSY, HSQC, HMBC) | Atom-to-atom connectivity through bonds. | Unambiguous assignment of protons and carbons in complex structures. |
| High-Resolution Mass Spectrometry (HRMS) | Exact molecular weight and elemental formula. | Definitive confirmation of the molecular formula. |
| FT-IR Spectroscopy | Presence of functional groups (e.g., -C≡N, C-Cl, C-F). | Confirmation of key functional moieties in the synthesized molecule. |
| X-ray Crystallography | Precise 3D molecular structure in the solid state. | Absolute structure determination, validation of computational models. |
Synergistic Integration of Computational Chemistry and Experimental Design for Optimized Compound Discovery
The modern drug discovery and materials science landscape relies heavily on the synergy between computational modeling and experimental synthesis. This integrated approach significantly accelerates the discovery of new compounds with desired properties by prioritizing the most promising candidates for laboratory investigation.
For halogenated nicotinonitriles, computational tools are employed to predict a wide range of properties before a molecule is ever synthesized. Molecular docking, for example, is a powerful technique used to simulate the interaction of a potential drug molecule with the binding site of a biological target, such as an enzyme or receptor. acs.org This allows researchers to predict the binding affinity and orientation of the compound, providing crucial insights into its potential biological activity. For instance, docking studies have been used to evaluate cyanopyridine derivatives as potential inhibitors for targets like VEGFR-2 and HER-2 kinases. nih.gov
Beyond docking, in silico methods are used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties. These predictions help to identify candidates with poor drug-like characteristics early in the discovery process, saving significant time and resources. This computational pre-screening allows experimental efforts to be focused on a smaller, more promising set of compounds, streamlining the path from initial design to functional molecule.
Exploration of Unique Photophysical Properties of Nicotinonitrile Derivatives
The exploration of the photophysical properties—how molecules absorb and emit light—of nicotinonitrile derivatives is a burgeoning area of research. The inherent electronic structure of the cyanopyridine core, combined with the influence of various substituents, suggests a rich potential for developing novel fluorescent materials, sensors, and probes for optoelectronic applications. manipal.edu
Studies on related cyanopyridine and nicotinonitrile compounds have revealed that they can possess pronounced fluorescent properties. researchgate.net Key characteristics include:
Absorption and Emission: These compounds typically exhibit strong absorption bands in the UV-visible region, attributed to π-π* and n-π* electronic transitions. manipal.edu The emission spectra are often in the blue-to-green region of the visible spectrum. mdpi.com
Quantum Yield: The fluorescence quantum yield (Φ), a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and its environment. wikipedia.org Substituents on the aromatic rings can significantly alter the quantum yield; for example, electron-donating groups can cause a bathochromic (red) shift in the emission spectrum and an increase in the quantum yield. researchgate.net
Solvatochromism: The photophysical properties can be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity can be exploited in the design of chemical sensors.
For a compound like 5-(3-Chloro-2-fluorophenyl)nicotinonitrile, the presence of halogens is expected to influence its photophysical behavior through the "heavy atom effect," which can potentially enhance intersystem crossing from the singlet excited state to the triplet state. rsc.org This could make such derivatives interesting candidates for applications in photodynamic therapy or as phosphorescent emitters. Future research will focus on systematically synthesizing derivatives and characterizing their photophysical properties to build a clear structure-property relationship, enabling the rational design of materials with tailored optical characteristics.
Theoretical Frameworks for Predicting and Guiding Further Chemical Modifications
Theoretical chemistry provides the fundamental principles that underpin the rational design of new molecules. By using quantum chemical calculations, such as those based on Density Functional Theory (DFT), researchers can gain deep insights into the electronic structure, stability, and reactivity of halogenated nicotinonitriles. bohrium.comchemrxiv.org
These theoretical frameworks allow for the prediction of key molecular properties that guide chemical modifications:
Electron Distribution and Reactivity: DFT calculations can generate molecular electrostatic potential (MEP) maps, which visualize the electron-rich and electron-poor regions of a molecule. This information is critical for predicting where electrophilic or nucleophilic attacks are most likely to occur, guiding the design of subsequent synthetic steps.
HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial indicators of a molecule's electronic properties and reactivity. The HOMO-LUMO energy gap is related to the molecule's stability and its ability to participate in charge transfer interactions. mdpi.com By calculating how different substituents (like halogens) affect this gap, chemists can tune the electronic and optical properties of the molecule. mdpi.com
Predicting Reaction Energetics: Theoretical models can be used to calculate the activation energies for potential reactions, helping to predict the feasibility of a synthetic route or the reactivity of a nitrile group with a biological nucleophile like cysteine. nih.gov
By leveraging these theoretical tools, chemists can move beyond trial-and-error synthesis. This predictive power allows for an in silico design process where numerous virtual modifications can be rapidly assessed. This approach ensures that experimental efforts are directed toward synthesizing molecules with the highest probability of possessing the desired biological or material properties, representing a more efficient and intelligent paradigm for chemical research.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 5-(3-Chloro-2-fluorophenyl)nicotinonitrile?
- Methodological Answer : The synthesis typically involves three key steps:
Nicotinonitrile Core Formation : Reacting a pyridine derivative (e.g., 3-cyanopyridine) with nitrile precursors under controlled conditions (e.g., Knoevenagel condensation) .
Chloro-Fluoro Phenyl Group Introduction : A nucleophilic aromatic substitution (NAS) using 3-chloro-2-fluorophenylboronic acid in a Suzuki-Miyaura coupling, catalyzed by Pd(PPh₃)₄ in THF at 80°C .
Final Functionalization : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields >90% purity.
- Key Considerations : Solvent polarity (DMF vs. THF) and catalyst choice significantly impact reaction efficiency.
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and nitrile group presence (C≡N peak at ~120 ppm in ¹³C NMR) .
- Infrared Spectroscopy (IR) : Peaks at ~2220 cm⁻¹ (C≡N stretch) and 750–800 cm⁻¹ (C-Cl/C-F bends) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 261.042) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final coupling step?
- Methodological Answer :
- Temperature Modulation : Increasing coupling reaction temperature to 90–100°C improves aryl halide activation but risks side reactions (e.g., dehalogenation).
- Catalyst Screening : Testing PdCl₂(dppf) or XPhos-based catalysts enhances cross-coupling efficiency for electron-deficient aryl groups .
- Solvent Optimization : Switching from THF to dioxane increases polarity, improving boronic acid solubility and reaction kinetics (yield improvement: 65% → 82%) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values in kinase assays)?
- Methodological Answer :
- Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for enzyme lot variability (e.g., recombinant vs. native kinases) .
- Structural Analog Comparison : Compare 5-(3-Cl-2-F-phenyl)nicotinonitrile with analogs (e.g., 5-(2,5-difluorophenyl) derivatives) to identify substituent-specific activity trends .
- Molecular Docking Studies : Perform in silico docking (AutoDock Vina) to assess binding pose consistency across kinase isoforms (e.g., EGFR vs. VEGFR2) .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Functional Group Variation : Synthesize derivatives with modified substituents (e.g., replacing Cl with CF₃ or OCH₃) and test against kinase panels .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical interaction points (e.g., nitrile’s hydrogen-bond acceptor role) .
- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) using radioligand binding assays to assess specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
